molecular formula C4H6Cl2 B6316289 Propene, 3,3-dichloro-2-methyl- CAS No. 22227-75-4

Propene, 3,3-dichloro-2-methyl-

Cat. No.: B6316289
CAS No.: 22227-75-4
M. Wt: 124.99 g/mol
InChI Key: IBOBCGSJCSKTKP-UHFFFAOYSA-N
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Description

Propene, 3,3-dichloro-2-methyl- is an organic compound with the molecular formula C₄H₆Cl₂. It is a chlorinated derivative of propene, characterized by the presence of two chlorine atoms and a methyl group attached to the propene backbone. This compound is known for its reactivity and is used in various chemical processes and industrial applications.

Scientific Research Applications

Propene, 3,3-dichloro-2-methyl- has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

Propene, 3,3-dichloro-2-methyl- can be synthesized through the reaction of 1-chloro-2-methylpropene with sulfuryl chloride in the presence of nitrogen bases or phosphines as catalysts . The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product yield.

Industrial Production Methods

In industrial settings, the production of propene, 3,3-dichloro-2-methyl- involves large-scale chlorination processes. The starting material, 1-chloro-2-methylpropene, is reacted with sulfuryl chloride in continuous flow reactors. The reaction is monitored to maintain optimal conditions, such as temperature, pressure, and catalyst concentration, to achieve high efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Propene, 3,3-dichloro-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of propene, 3,3-dichloro-2-methyl- involves its reactivity with various molecular targets. For example, in oxidation reactions, the compound reacts with hydroxyl radicals to form intermediate adducts, which further react with other atmospheric oxidants to produce stable chlorinated products . The molecular pathways involved include radical formation and subsequent reactions leading to the final products.

Comparison with Similar Compounds

Propene, 3,3-dichloro-2-methyl- can be compared with other chlorinated propene derivatives, such as:

The uniqueness of propene, 3,3-dichloro-2-methyl- lies in its specific reactivity patterns and the types of products formed during chemical reactions, making it valuable for specialized industrial and research applications.

Properties

IUPAC Name

3,3-dichloro-2-methylprop-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Cl2/c1-3(2)4(5)6/h4H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBOBCGSJCSKTKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40176773
Record name 1-Propene, 3,3-dichloro-2-methyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22227-75-4
Record name 3,3-Dichloro-2-methyl-1-propene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22227-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propene, 3,3-dichloro-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022227754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propene, 3,3-dichloro-2-methyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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